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molecular formula C14H21BN2O3 B8374879 (4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid

(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid

Cat. No. B8374879
M. Wt: 276.14 g/mol
InChI Key: LAPLNOGWRYGCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431578B2

Procedure details

A solution of 4-carboxyphenylboronic acid (1 eq, 213 mg) in DMF (5 ml) is treated with 1-isopropylpiperazine (1 eq, 155 mg) and the reaction mixture is stirred at RT for 10 minutes. TEA (1.2 eq, 0.202 ml) and HATU (2.4 eq, 1.104 g) are added and the resulting mixture is stirred at RT overnight. The reaction is quenched by addition of water and the mixture is extracted with DCM (2×). The combined organic portions are washed with brine, dried (MgSO4) and concentrated in vacuo. The residue is dried in vacuo at 50° C. overnight to afford the title compound which is used without further purification [M+H]+=277
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.202 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.104 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][CH:5]=1)([OH:3])=O.[CH:13]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)([CH3:15])[CH3:14].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[CH:13]([N:16]1[CH2:21][CH2:20][N:19]([C:1]([C:4]2[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][CH:5]=2)=[O:3])[CH2:18][CH2:17]1)([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
213 mg
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Name
Quantity
155 mg
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
TEA
Quantity
0.202 mL
Type
reactant
Smiles
Name
Quantity
1.104 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at RT for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of water
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with DCM (2×)
WASH
Type
WASH
Details
The combined organic portions are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is dried in vacuo at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C(=O)C1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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